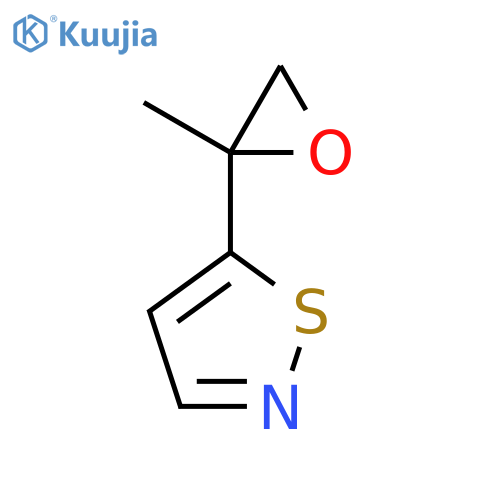Cas no 2248373-39-7 (5-(2-Methyloxiran-2-yl)-1,2-thiazole)

2248373-39-7 structure
商品名:5-(2-Methyloxiran-2-yl)-1,2-thiazole
5-(2-Methyloxiran-2-yl)-1,2-thiazole 化学的及び物理的性質
名前と識別子
-
- 5-(2-methyloxiran-2-yl)-1,2-thiazole
- EN300-5822337
- 2248373-39-7
- 5-(2-Methyloxiran-2-yl)-1,2-thiazole
-
- インチ: 1S/C6H7NOS/c1-6(4-8-6)5-2-3-7-9-5/h2-3H,4H2,1H3
- InChIKey: BHKPRZYBKJEBSX-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC=N1)C1(C)CO1
計算された属性
- せいみつぶんしりょう: 141.02483502g/mol
- どういたいしつりょう: 141.02483502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
5-(2-Methyloxiran-2-yl)-1,2-thiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5822337-0.1g |
5-(2-methyloxiran-2-yl)-1,2-thiazole |
2248373-39-7 | 95.0% | 0.1g |
$867.0 | 2025-03-15 | |
| Enamine | EN300-5822337-0.25g |
5-(2-methyloxiran-2-yl)-1,2-thiazole |
2248373-39-7 | 95.0% | 0.25g |
$906.0 | 2025-03-15 | |
| Enamine | EN300-5822337-1.0g |
5-(2-methyloxiran-2-yl)-1,2-thiazole |
2248373-39-7 | 95.0% | 1.0g |
$986.0 | 2025-03-15 | |
| Enamine | EN300-5822337-0.5g |
5-(2-methyloxiran-2-yl)-1,2-thiazole |
2248373-39-7 | 95.0% | 0.5g |
$946.0 | 2025-03-15 | |
| Enamine | EN300-5822337-2.5g |
5-(2-methyloxiran-2-yl)-1,2-thiazole |
2248373-39-7 | 95.0% | 2.5g |
$1931.0 | 2025-03-15 | |
| Enamine | EN300-5822337-0.05g |
5-(2-methyloxiran-2-yl)-1,2-thiazole |
2248373-39-7 | 95.0% | 0.05g |
$827.0 | 2025-03-15 | |
| Enamine | EN300-5822337-5.0g |
5-(2-methyloxiran-2-yl)-1,2-thiazole |
2248373-39-7 | 95.0% | 5.0g |
$2858.0 | 2025-03-15 | |
| Enamine | EN300-5822337-10.0g |
5-(2-methyloxiran-2-yl)-1,2-thiazole |
2248373-39-7 | 95.0% | 10.0g |
$4236.0 | 2025-03-15 |
5-(2-Methyloxiran-2-yl)-1,2-thiazole 関連文献
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
2248373-39-7 (5-(2-Methyloxiran-2-yl)-1,2-thiazole) 関連製品
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量